molecular formula C8H7N3O B2778449 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde CAS No. 1556129-46-4

1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde

Cat. No.: B2778449
CAS No.: 1556129-46-4
M. Wt: 161.164
InChI Key: HVTOXNCVHSELRF-UHFFFAOYSA-N
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Description

1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde ( 1556129-46-4) is a high-purity benzotriazole-based chemical building block with a molecular formula of C8H7N3O and a molecular weight of 161.16 g/mol . This compound is supplied with a purity of not less than 98% and is exclusively intended for research applications . It serves as a versatile precursor in organic synthesis and medicinal chemistry, particularly in the development of novel therapeutic agents. Research into 1,2,3-triazole-4-carboxamide analogs has demonstrated their significant potential as potent and selective inhibitors of the Pregnane X Receptor (PXR), a key regulator of drug metabolism and elimination . Optimized derivatives function as low nanomolar inverse agonists and pure antagonists of PXR, offering a promising strategy to mitigate adverse drug-drug interactions and enhance therapeutic efficacy . This product is offered with supporting analytical data, including 1 H-NMR . This chemical is for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-methylbenzotriazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-11-7-4-2-3-6(5-12)8(7)9-10-11/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTOXNCVHSELRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2N=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles followed by oxidation. Another method includes the copper-catalyzed azide-alkyne cycloaddition reaction with azides and propargyl alcohol, followed by oxidation or hydrolysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for the industrial synthesis of this compound .

Chemical Reactions Analysis

Condensation Reactions with Active Methylene Compounds

The aldehyde group participates in Knoevenagel-type condensations. A notable example involves reaction with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one:

ReactantsConditionsProductYieldSource
Pyrazol-3-one derivativeReflux in ethanol, NaOAc catalyst(Z)-4-((1-(3-fluorophenyl)-1H-triazol-4-yl)methylene)pyrazol-3-one96.3%

This reaction produces a conjugated system with applications in medicinal chemistry .

Imine Formation and Subsequent Rearrangements

The aldehyde forms Schiff bases with primary amines, which undergo further transformations:

AmineConditionsRearrangement PathwayKey FindingsSource
Hexylamine80°C in iPrOH, dioxane, or H<sub>2</sub>OCornforth rearrangementSolvent polarity and amine solubility critically influence reaction kinetics

Imine intermediates rearrange efficiently at elevated temperatures, with full conversion achieved within 24–48 hours .

Functionalization via Esterification and Coupling

While direct esterification of the aldehyde is not reported, analogous reactions for related triazole-carboxylic acids suggest potential strategies:

Reaction TypeReagents/ConditionsProduct ApplicationYieldSource
Carbodiimide couplingEDC, DMAP, DCM at 20°CAmide derivatives for drug discovery10–59%

These methods highlight the compound’s utility in synthesizing bioactive molecules, though aldehyde-specific adaptations would require further investigation .

Stability and Reaction Optimization

  • pH Sensitivity : Hydrolysis and rearrangement reactions are pH-dependent, with optimal performance in weakly acidic to neutral conditions .

  • Temperature Control : Prolonged heating (>80°C) may lead to decomposition, necessitating precise thermal management .

Experimental data confirm the compound’s reactivity profile aligns with electron-deficient aromatic aldehydes, enabling diverse applications in heterocyclic chemistry and materials science. For extended synthetic protocols, consult primary references .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its potential as a pharmacophore in drug development. Its structural features allow it to interact with biological targets effectively, making it a candidate for various therapeutic applications.

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds containing the 1,2,3-triazole ring have shown inhibitory effects on cancer cell growth. A study highlighted the synthesis of benzotriazole-containing quinolines that exhibited IC50 values ranging from 1.23 to 7.39 µM against cancer cell lines . The presence of the triazole moiety enhances the bioactivity of these compounds.

Antifungal Properties

Triazoles are well-known for their antifungal activity. The incorporation of 1-methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde into antifungal agents can potentially improve their efficacy against resistant fungal strains. This application is particularly relevant in treating infections caused by fungi such as Candida species.

Synthetic Methodologies

The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of other triazole derivatives through various chemical reactions.

Click Chemistry

The compound is involved in click chemistry reactions, which are characterized by their high yield and specificity. The 1,2,3-triazole ring formed through these reactions is a valuable scaffold in medicinal chemistry . The use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the efficient synthesis of diverse triazole-containing compounds.

Synthesis of Triazole Derivatives

This compound can be synthesized from readily available precursors through straightforward methodologies. For example, the reaction of azides with alkyne derivatives can yield various substituted triazoles . This synthetic flexibility makes it a crucial building block in developing new chemical entities.

Material Science Applications

In addition to its biological applications, this compound has potential uses in material science due to its unique electronic properties.

Polymer Chemistry

Triazole-containing polymers exhibit interesting thermal and mechanical properties. The incorporation of this compound into polymer matrices may enhance their stability and functionality . Research into these materials could lead to advancements in coatings and composite materials.

Sensors and Electronics

The electronic properties of triazoles make them suitable for applications in sensors and electronic devices. Their ability to form stable complexes with metal ions could be exploited in developing novel sensing platforms for detecting environmental pollutants or biological markers.

Data Summary Table

Application AreaSpecific Use CaseObserved Effects / Results
Medicinal ChemistryAnticancer agentsIC50 values: 1.23–7.39 µM against cancer cells
Antifungal agentsEnhanced efficacy against resistant strains
Synthetic MethodologiesClick chemistry reactionsHigh yield synthesis of triazole derivatives
Synthesis of diverse triazolesEfficient formation via azide-alkyne cycloaddition
Material SciencePolymer chemistryImproved thermal/mechanical properties
Sensors and electronicsPotential for environmental monitoring applications

Mechanism of Action

The mechanism of action of 1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Functional Group Variations

1-Methyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde (CAS 499770-67-1)
  • Structural Difference : The aldehyde group is positioned at the 5-carbon instead of the 4-carbon (structural isomer).
  • Synthesis : Similar alkylation and formylation steps as the 4-carbaldehyde derivative, but regioselectivity during formylation determines the product.
1H-[1,2,3]Triazole-4-carbaldehyde (T4CA)
  • Structural Difference : Lacks the methyl group at the 1-position and the fused benzene ring.
  • Impact : The absence of the methyl group reduces steric hindrance and lipophilicity, making T4CA more polar and reactive in aqueous systems. T4CA is widely used in click chemistry and catalytic systems .
7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic Acid (CAS 155085-55-5)
  • Structural Difference : Replaces the aldehyde with a hydroxyl and carboxylic acid group at positions 7 and 5, respectively.
  • Impact : Enhanced hydrogen-bonding capacity and acidity, making it suitable for pH-sensitive applications or as a chelating agent. The carboxylic acid group enables conjugation with amines or alcohols .

Derivatives with Substituent Variations

Ethyl 4-(4-((1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 9, )
  • Structural Difference : Contains a fluorobenzyl-substituted triazole and a pyrimidine ring.
  • Impact: The electron-withdrawing fluorine atom enhances stability and influences π-π stacking interactions.
Dimethyl 1-Methyl-1H-benzo[d]imidazol-2-ylcarbonodithioimidate (Compound 14, )
  • Structural Difference : Replaces the triazole core with an imidazole ring and includes a dithioimidate group.
  • Impact : The dithioimidate group offers nucleophilic reactivity, enabling cross-coupling reactions. The imidazole ring provides basicity, affecting solubility and metal coordination .

Physicochemical and Reactivity Comparison

Property 1-Methyl-4-carbaldehyde 1-Methyl-5-carbaldehyde T4CA 7-Hydroxy-5-carboxylic Acid
Molecular Formula C₈H₇N₃O C₈H₇N₃O C₃H₃N₃O C₇H₅N₃O₃
Functional Groups Aldehyde (C4), Methyl (N1) Aldehyde (C5), Methyl (N1) Aldehyde (C4) Hydroxyl (C7), Carboxylic Acid (C5)
Polarity Moderate (lipophilic methyl group) Moderate High High (due to -OH and -COOH)
Key Reactivity Electrophilic aldehyde, stable to oxidation Similar to 4-carbaldehyde Click chemistry, condensations Acid-base reactions, chelation
Applications Heterocyclic synthesis, catalysts Similar to 4-carbaldehyde Catalysts, ligands Metal chelation, pH-sensitive materials

Biological Activity

1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by data tables and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H7N3O
  • Melting Point : 113-113.5 °C
  • Boiling Point : 253.5 °C at 760 mmHg
  • Purity : 98% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The mechanism of action is primarily through the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis.

Case Study: Antiproliferative Activity

A study synthesized various triazole derivatives and evaluated their antiproliferative effects against different cancer cell lines. Among these, compounds that included the benzo[d][1,2,3]triazole moiety showed significant activity:

  • MCF-7 (Breast Cancer) : IC50 = 1.1 μM
  • HCT-116 (Colon Cancer) : IC50 = 2.6 μM
  • HepG2 (Liver Cancer) : IC50 = 1.4 μM

These results indicated that the synthesized compounds were more effective than standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Various derivatives were tested against common pathogens.

In Vitro Antimicrobial Testing Results

CompoundPathogen TestedInhibition Zone (mm)MIC (μg/mL)
Compound AEscherichia coli1532
Compound BStaphylococcus aureus1816
Compound CCandida albicans1264

The results demonstrated that several derivatives exhibited significant antibacterial and antifungal activity compared to control groups .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Thymidylate Synthase Inhibition : This leads to apoptosis in cancer cells.
  • Cell Membrane Disruption : The compound's structure allows it to penetrate microbial membranes, leading to cell lysis.

Q & A

Basic Question

  • NMR : ¹H and ¹³C NMR confirm the aldehyde proton (δ 9.8–10.2 ppm) and aromatic/heterocyclic carbons. For example, in benzotriazole derivatives, triazole ring protons appear as distinct singlets or doublets (δ 7.5–8.5 ppm) .
  • FT-IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the aldehyde group.
  • HRMS : Exact mass analysis ensures molecular formula consistency .

What methodologies assess the biological activity of this compound?

Basic Question

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme inhibition : Kinase or protease inhibition studies using fluorometric/colorimetric substrates.

How can this compound be applied in materials science?

Advanced Question

  • MOF synthesis : The aldehyde group enables Schiff base formation with amine-functionalized linkers. For example, triazole-carboxylate derivatives are used as ligands for metal coordination .
  • Polymer modification : Incorporation into copolymers to enhance thermal stability or optoelectronic properties via click chemistry .

How do substituents influence its structure-activity relationships (SAR)?

Advanced Question

  • Electron-withdrawing groups (e.g., -F, -Cl) on the benzotriazole ring enhance antimicrobial activity by increasing electrophilicity .
  • Methyl groups at the N1 position improve metabolic stability, as seen in SAR studies of analogous triazole-carboxamides .

What computational tools predict its reactivity and binding modes?

Advanced Question

  • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding with biological targets (e.g., bacterial DNA gyrase) .

How to evaluate its stability under varying experimental conditions?

Basic Question

  • Solvent compatibility : Test solubility and degradation in polar (DMSO, H₂O) vs. nonpolar (toluene) solvents via HPLC monitoring.
  • Thermal stability : TGA/DSC analysis to determine decomposition temperatures (e.g., >200°C for triazole derivatives) .

What alternative synthetic routes exist for derivatives?

Advanced Question

  • CuAAC reaction : Copper-catalyzed azide-alkyne cycloaddition to introduce functionalized side chains (e.g., morpholine or piperidine groups) .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C for triazole-thione derivatives) .

How does X-ray crystallography resolve its stereoelectronic properties?

Advanced Question
Single-crystal X-ray diffraction reveals:

  • Bond angles : Distortions in the triazole ring (e.g., C–CH₂–N angles >109.5°) due to steric effects .
  • Packing interactions : π-π stacking between aromatic rings and hydrogen bonding with aldehyde groups .

How to address contradictory data in yield optimization studies?

Advanced Question

  • DoE (Design of Experiments) : Systematic variation of solvent, catalyst loading, and temperature to identify critical factors. For example, THF vs. ethanol may alter yields by 20% due to polarity differences .
  • Mechanistic studies : In-situ IR or NMR to monitor intermediate formation and side reactions (e.g., aldehyde oxidation) .

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